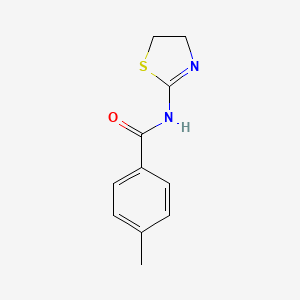

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide

説明

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the larger class of compounds known as azoles, which also includes imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Synthesis Analysis

Thiazoles can be synthesized from β-amino acids using the Hantzsch method . For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was obtained from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid in different solvents (water, acetic acid, DMF, ethanol), and by using different bases such as sodium acetate, sodium carbonate, and triethylamine .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The reactivity of thiazoles is largely determined by the electronic properties of the thiazole ring. The C-5 atom can undergo electrophilic substitution, while the C-2 atom is susceptible to nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide, also known as (Methyl-4 benzoyl) imino-2 thiazoline:

Antimicrobial Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide: has shown significant antimicrobial properties. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of various bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of pathogens .

Anticancer Properties

Thiazole compounds are known for their anticancer activities. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide has been studied for its ability to induce apoptosis in cancer cells. This compound can interfere with cell division and promote cell death in malignant cells, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide: exhibits strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage and aging, and it may have applications in developing supplements or drugs aimed at reducing oxidative stress .

Neuroprotective Effects

Research has shown that thiazole derivatives can have neuroprotective effects. N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide may protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Activity

This compound has been investigated for its antiviral properties. It can inhibit the replication of certain viruses, making it a potential antiviral agent. This application is particularly relevant in the context of emerging viral infections and the need for new antiviral drugs .

Agricultural Applications

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide: has also been studied for its potential use in agriculture. It can promote plant growth and increase resistance to pests and diseases. This makes it a valuable compound for developing new agricultural chemicals to enhance crop yield and protection .

Antifungal Properties

In addition to its antibacterial activity, this compound has shown effectiveness against various fungal pathogens. It can be used to develop new antifungal agents for treating fungal infections in humans, animals, and plants .

These diverse applications highlight the potential of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide in various fields of scientific research and industry. If you have any specific area you would like to explore further, feel free to let me know!

Thiazoles: having diverse biological activities Synthesis and Biological Activity of 3- [Phenyl (1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The exact mode of action would depend on the specific biological activity and the target of this compound.

Biochemical Pathways

Thiazole compounds are known to affect a wide range of biochemical pathways, often disrupting the normal function of target proteins or enzymes and leading to various downstream effects .

Result of Action

Given the diverse biological activities associated with thiazole compounds, the effects could range from antimicrobial to antitumor effects .

将来の方向性

特性

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-5H,6-7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNFLODRNBSJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992955 | |

| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779178 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl- | |

CAS RN |

72225-19-5 | |

| Record name | Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072225195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide](/img/structure/B5852031.png)

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)

![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)